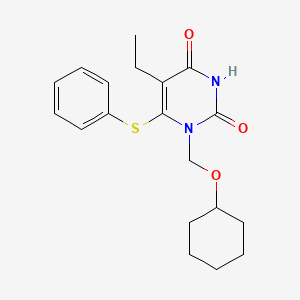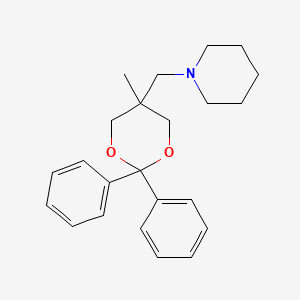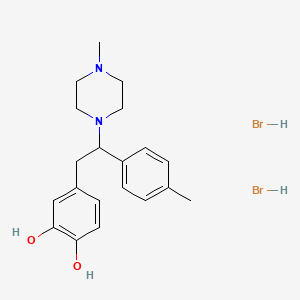
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 3,4-dihydroxyphenyl group and a 4-tolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate typically involves multiple steps:
Formation of the 3,4-dihydroxyphenyl group: This can be achieved through the hydroxylation of a phenyl ring using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-tolyl group: This step involves the alkylation of the phenyl ring with a tolyl group using Friedel-Crafts alkylation.
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Combination of the components: The final step involves the coupling of the 3,4-dihydroxyphenyl and 4-tolyl groups to the piperazine ring, followed by the addition of dihydrobromide hydrate to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or other cellular functions, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-(2-(3,4-Dihydroxyphenyl)-1-(4-tolyl)ethyl)-4-methylpiperazine dihydrobromide hydrate can be compared with other similar compounds:
Similar Compounds: Examples include other piperazine derivatives, such as 1-(2-(3,4-dihydroxyphenyl)-1-ethyl)-4-methylpiperazine and 1-(2-(4-tolyl)-1-ethyl)-4-methylpiperazine.
Uniqueness: The presence of both the 3,4-dihydroxyphenyl and 4-tolyl groups in the same molecule makes it unique, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
87203-84-7 |
|---|---|
Formule moléculaire |
C20H28Br2N2O2 |
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
4-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1,2-diol;dihydrobromide |
InChI |
InChI=1S/C20H26N2O2.2BrH/c1-15-3-6-17(7-4-15)18(22-11-9-21(2)10-12-22)13-16-5-8-19(23)20(24)14-16;;/h3-8,14,18,23-24H,9-13H2,1-2H3;2*1H |
Clé InChI |
NIANCLCHATVAPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)O)O)N3CCN(CC3)C.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


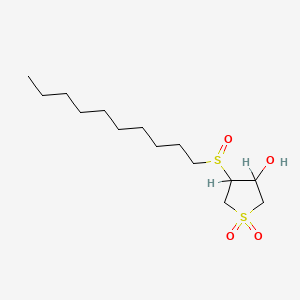


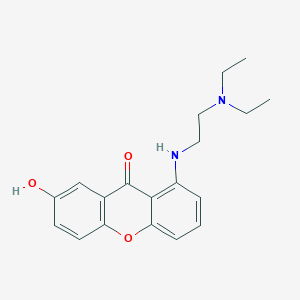
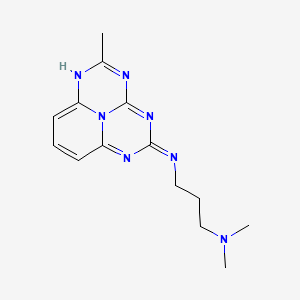


![1-(2-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12787709.png)
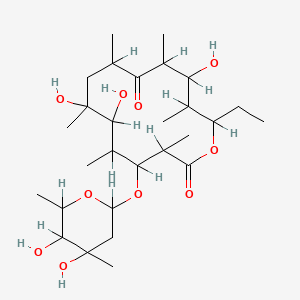
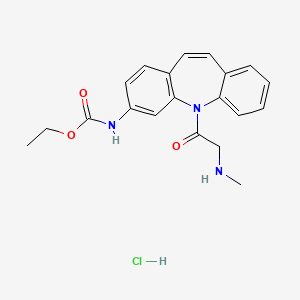
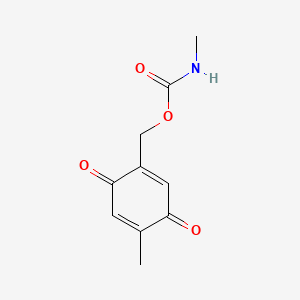
![3-(Ethylimino)-6,8-dimethyl-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B12787742.png)
